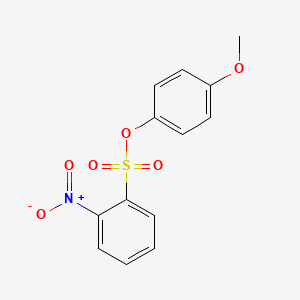

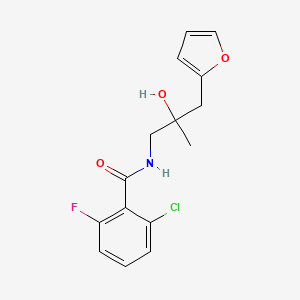

![molecular formula C7H10N2 B2950732 2-Azabicyclo[3.1.1]heptane-1-carbonitrile CAS No. 1392879-18-3](/img/structure/B2950732.png)

2-Azabicyclo[3.1.1]heptane-1-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Azabicyclo[3.1.1]heptane-1-carbonitrile” is a nitrogen-containing heterocycle . It is a part of the 2-azabicyclo[2.2.1]heptane family, which has been applied as a key synthetic intermediate in several total syntheses . The unique structure of these compounds can make them a challenging scaffold to acquire .

Synthesis Analysis

The synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes has been achieved via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures . Another approach to 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles .Applications De Recherche Scientifique

Synthesis Techniques and Derivatives

- Synthesis Approach : An improved two-step synthetic approach has been developed for creating 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles. This involves a reversible addition of hydrogen cyanide to in situ generated imines, followed by intramolecular nucleophilic substitution. This process yields the bicyclic skeleton with moderate to good yields (De Blieck & Stevens, 2011).

- Photochemical Synthesis : A rapid two-step photochemical synthesis method has been developed for substituted 3-azabicyclo[3.2.0]heptanes, considered valuable building blocks in drug discovery. This method utilizes common chemicals like benzaldehyde, allylamine, and cinnamic acid (Denisenko et al., 2017).

- Asymmetric Preparation Techniques : Methods for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane systems have been presented, focusing on the removal of benzyl-type protecting groups attached to the nitrogen atom of these systems (Wolan et al., 2011).

Applications in Medicinal Chemistry

- Building Blocks for Drug Discovery : Bridged bicyclic morpholines, like 3-oxa-6-azabicyclo[3.1.1]heptane, are crucial in medicinal chemistry research. These compounds are important as morpholine isosteres and have similar properties to morpholine (Walker et al., 2012).

- Synthesis of Novel Epibatidine Analogues : The synthesis of novel epibatidine analogues, utilizing 7-azabicyclo[2.2.1]heptane-1-carbonitriles as key intermediates, has been demonstrated. This involves neighboring group participation and nucleophilic substitution to create a range of novel 7-substituted 2-azabicyclo[2.2.1]heptanes (Malpass & White, 2004).

Innovative Synthetic Applications

- Advanced Synthesis of Bicyclic Compounds : The synthesis and reactivity of chiral, nonracemic 1-azabicyclo[4.1.0]heptanes related to azinomycins have been explored, presenting a strategy involving Eschenmoser coupling and subsequent ring closure to form the aziridine ring (Hodgkinson et al., 1998).

Propriétés

IUPAC Name |

2-azabicyclo[3.1.1]heptane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c8-5-7-3-6(4-7)1-2-9-7/h6,9H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKIVYHVBDUEQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2(CC1C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azabicyclo[3.1.1]heptane-1-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

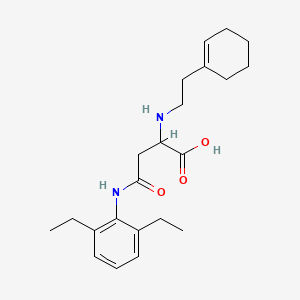

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2950649.png)

![(2-Chloro-6-fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2950657.png)

![(Z)-2-Cyano-N-(1-phenylethyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2950661.png)

![5-Benzyl-2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2950662.png)

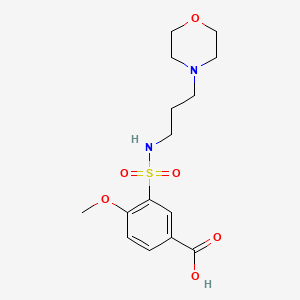

![1-[(5-Methyl-4-nitrothiophen-2-yl)sulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2950663.png)

![4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2950666.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2950668.png)

![1-[4-(1-Benzylpyrrolidin-3-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2950669.png)

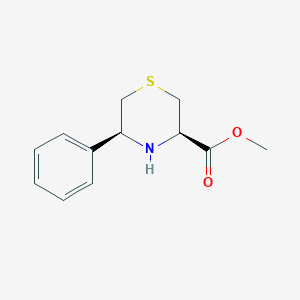

![N-[2-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methylbenzamide](/img/structure/B2950671.png)